molecular formula C16H16N2O3 B8451630 2-Hydrazinylidene-1,2-bis(3-methoxyphenyl)ethan-1-one CAS No. 62482-42-2

2-Hydrazinylidene-1,2-bis(3-methoxyphenyl)ethan-1-one

Cat. No. B8451630
M. Wt: 284.31 g/mol
InChI Key: GOCFIADMQFGKGT-UHFFFAOYSA-N
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Patent
US04009022

Procedure details

To a solution of 1.0 g hydrazine hydrate in 25 ml ethanol is added a warm solution of 3,3'-dimethoxybenzil, 7.0 g in 125 ml ethanol. The solution is heated to 65° C for 48 hours. Three drops of acetic acid are added and heating is continued for 48 hours. The solution is concentrated, diluted with 100 ml water and extracted with methylene chloride. The organic layer is removed, dried over magnesium sulfate and the solvent removed. The oily residue is chromatographed on 200 g of BioSil-A using chloroform-benzene mixtures. Elution of product is completed with methylene chloride. The product from chromatography is recrystallized from chloroform-hexane yielding 2.8 g of pale yellow needles. M.P. 109°-110.5°.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
125 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
O.[NH2:2][NH2:3].[CH3:4][O:5][C:6]1[CH:7]=[C:8]([C:12]([C:14]([C:16]2[CH:21]=[CH:20][CH:19]=[C:18]([O:22][CH3:23])[CH:17]=2)=[O:15])=O)[CH:9]=[CH:10][CH:11]=1>C(O)C.C(O)(=O)C>[CH3:4][O:5][C:6]1[CH:7]=[C:8]([C:12](=[N:2][NH2:3])[C:14]([C:16]2[CH:21]=[CH:20][CH:19]=[C:18]([O:22][CH3:23])[CH:17]=2)=[O:15])[CH:9]=[CH:10][CH:11]=1 |f:0.1|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
O.NN
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC=1C=C(C=CC1)C(=O)C(=O)C1=CC(=CC=C1)OC
Name
Quantity
25 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
125 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
65 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heating
CONCENTRATION
Type
CONCENTRATION
Details
The solution is concentrated
ADDITION
Type
ADDITION
Details
diluted with 100 ml water
EXTRACTION
Type
EXTRACTION
Details
extracted with methylene chloride
CUSTOM
Type
CUSTOM
Details
The organic layer is removed
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent removed
CUSTOM
Type
CUSTOM
Details
The oily residue is chromatographed on 200 g of BioSil-A
WASH
Type
WASH
Details
Elution of product
CUSTOM
Type
CUSTOM
Details
The product from chromatography is recrystallized from chloroform-hexane yielding 2.8 g of pale yellow needles

Outcomes

Product
Details
Reaction Time
48 h
Name
Type
Smiles
COC=1C=C(C=CC1)C(C(=O)C1=CC(=CC=C1)OC)=NN

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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